molecular formula C18H30O2 B100239 4,6-Bis(1-methylpentyl)resorcinol CAS No. 17048-38-3

4,6-Bis(1-methylpentyl)resorcinol

Cat. No. B100239
CAS RN: 17048-38-3
M. Wt: 278.4 g/mol
InChI Key: PJKFUVDARBUTMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Bis(1-methylpentyl)resorcinol, also known as BMPR, is a chemical compound that belongs to the resorcinol family. It has gained significant attention in the scientific community due to its potential applications as a UV absorber, antioxidant, and antimicrobial agent.

Scientific Research Applications

4,6-Bis(1-methylpentyl)resorcinol has been extensively studied for its potential applications in various fields. In the cosmetic industry, 4,6-Bis(1-methylpentyl)resorcinol has been used as a UV absorber and antioxidant in sunscreens and other skincare products. In the food industry, 4,6-Bis(1-methylpentyl)resorcinol has been shown to have antimicrobial properties, making it a potential candidate for food preservation. Additionally, 4,6-Bis(1-methylpentyl)resorcinol has been studied for its potential use as a drug delivery system and as an agent for cancer treatment.

Mechanism of Action

The mechanism of action of 4,6-Bis(1-methylpentyl)resorcinol is not fully understood, but it is believed to work by scavenging free radicals and preventing oxidative damage. 4,6-Bis(1-methylpentyl)resorcinol has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi.
Biochemical and Physiological Effects:
4,6-Bis(1-methylpentyl)resorcinol has been shown to have a low toxicity profile and is generally considered safe for use in various applications. In vitro studies have shown that 4,6-Bis(1-methylpentyl)resorcinol can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, 4,6-Bis(1-methylpentyl)resorcinol has been shown to have anti-inflammatory properties and can reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4,6-Bis(1-methylpentyl)resorcinol is its low toxicity profile, making it a safe compound to work with in lab experiments. However, 4,6-Bis(1-methylpentyl)resorcinol is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on 4,6-Bis(1-methylpentyl)resorcinol. One area of interest is the development of 4,6-Bis(1-methylpentyl)resorcinol as a drug delivery system, which could potentially improve the efficacy of cancer treatments. Additionally, more research is needed to fully understand the mechanism of action of 4,6-Bis(1-methylpentyl)resorcinol and its potential applications in various fields, including food preservation and cosmetic products. Finally, the synthesis method of 4,6-Bis(1-methylpentyl)resorcinol could be optimized to improve yield and reduce costs, making it more accessible for various applications.
Conclusion:
In conclusion, 4,6-Bis(1-methylpentyl)resorcinol is a promising compound with potential applications in various fields. Its low toxicity profile and antimicrobial, antioxidant, and anti-inflammatory properties make it a potential candidate for drug delivery systems, cancer treatment, food preservation, and cosmetic products. Further research is needed to fully understand the properties and potential applications of 4,6-Bis(1-methylpentyl)resorcinol.

Synthesis Methods

4,6-Bis(1-methylpentyl)resorcinol can be synthesized by reacting resorcinol with 1-methylpentyl chloride in the presence of a base catalyst. The reaction takes place at high temperature and pressure, and the yield of 4,6-Bis(1-methylpentyl)resorcinol can be improved by optimizing the reaction conditions.

properties

CAS RN

17048-38-3

Product Name

4,6-Bis(1-methylpentyl)resorcinol

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

4,6-di(hexan-2-yl)benzene-1,3-diol

InChI

InChI=1S/C18H30O2/c1-5-7-9-13(3)15-11-16(14(4)10-8-6-2)18(20)12-17(15)19/h11-14,19-20H,5-10H2,1-4H3

InChI Key

PJKFUVDARBUTMP-UHFFFAOYSA-N

SMILES

CCCCC(C)C1=CC(=C(C=C1O)O)C(C)CCCC

Canonical SMILES

CCCCC(C)C1=CC(=C(C=C1O)O)C(C)CCCC

synonyms

4,6-dihexan-2-ylbenzene-1,3-diol

Origin of Product

United States

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